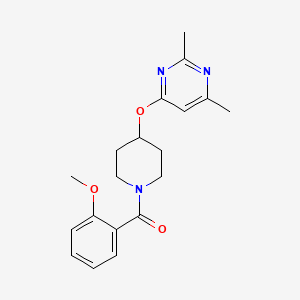
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a piperidine ring and a pyrimidine ring, both of which are common structures in many pharmaceutical compounds . The piperidine ring is a six-membered ring with one nitrogen atom, and the pyrimidine ring is a six-membered ring with two nitrogen atoms . The methoxyphenyl group is a common substituent in organic chemistry, often contributing to the overall polarity and reactivity of the molecule.
Aplicaciones Científicas De Investigación
1. Anticonvulsant Drug Development
One notable application of related compounds is in the development of new anticonvulsant drugs. For instance, a study focused on the development and validation of an HPLC method for determining related substances in a promising new anticonvulsant drug candidate, Epimidin. This research underscores the importance of rigorous analytical methods in the pharmaceutical development of new drugs, particularly those related to compounds like "(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone" (Severina et al., 2021).
2. Novel Heterocyclic Compound Synthesis
Research into the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been conducted. These compounds have shown significant anti-inflammatory and analgesic activities, indicating the potential for compounds with similar structures in therapeutic applications (Abu‐Hashem et al., 2020).
3. Imaging Agents for Parkinson's Disease
Another significant application is in the development of imaging agents for Parkinson's disease. For example, the synthesis of [11C]HG-10-102-01, a potential PET agent for imaging of the LRRK2 enzyme in Parkinson's disease, demonstrates the relevance of such compounds in diagnostic applications (Wang et al., 2017).
4. Antifungal Applications
The antifungal effects of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives have been explored, showing that synthesized dimethylpyrimidin-derivatives can be developed into useful antifungal agents. This highlights the potential of related compounds in addressing fungal infections (Jafar et al., 2017).
Mecanismo De Acción
Direcciones Futuras
Future research on this compound could involve exploring its potential uses, particularly in the field of medicine given the prevalence of piperidine and pyrimidine structures in pharmaceutical compounds . Further studies could also investigate its synthesis, reactivity, and physical and chemical properties.
Propiedades
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-13-12-18(21-14(2)20-13)25-15-8-10-22(11-9-15)19(23)16-6-4-5-7-17(16)24-3/h4-7,12,15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUXIHUOGCKWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-methoxy-5-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2454823.png)
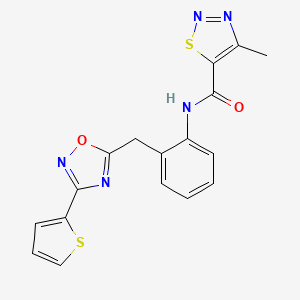
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2454825.png)
![4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2454827.png)
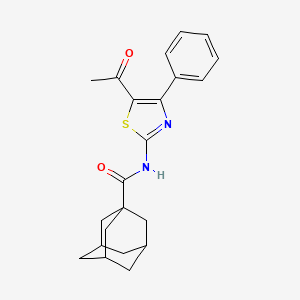
![N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2454830.png)
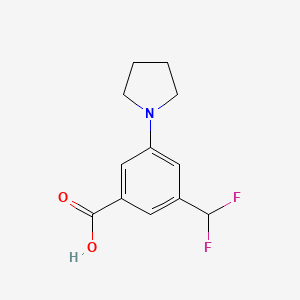
![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2454836.png)
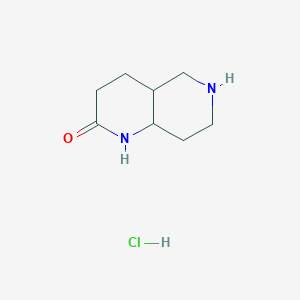
![3-{5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2454839.png)
![3,4-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2454840.png)

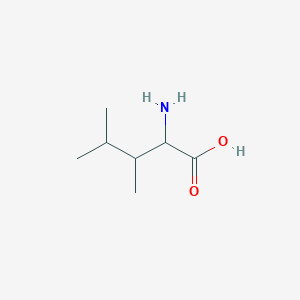
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2454845.png)